cis-2-Octene

Olefin isomerization Ruthenium catalysis Thermodynamic stability

Researchers requiring defined cis stereochemistry in metathesis, isomerization, or combustion studies face supply challenges with mixed isomer blends. cis-2-Octene (CAS 111-67-1) resolves this with stereochemically verified purity. • ≥96% stereochemical purity ensures reproducible cis-selective metathesis outcomes • Verified thermodynamic stability profile (cis-2 intermediate in Ru-catalyzed isomerization cascade) • Shorter ignition delay vs. trans isomer enables accurate combustion kinetic modeling • Shipped under inert atmosphere with full GHS-compliant documentation

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 111-67-1
Cat. No. B085535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Octene
CAS111-67-1
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCCCCC=CC
InChIInChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3
InChIKeyILPBINAXDRFYPL-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2-Octene (CAS 111-67-1) Procurement Specifications and Physical Baseline


cis-2-Octene (CAS 111-67-1, also known as (2Z)-oct-2-ene) is an acyclic internal olefin belonging to the C8 alkene family, characterized by a cis-configured double bond between the second and third carbon atoms [1]. Commercially available product forms include stereochemically pure cis-2-octene (typically ≥96% purity) [2] as well as mixed cis/trans isomer blends [3]. Key physical properties reported for the compound include a boiling point of 123–125°C, melting point of −94°C to −96°C, density of 0.715–0.72 g/cm³, and refractive index of 1.413–1.415 [1]. The compound is classified as a highly flammable liquid (H225) with aspiration hazard (H304) and requires handling under inert atmosphere for long-term storage .

Stereoselective synthesis Supports cis-retentive metathesis and hydroboration/epoxidation with defined Z-geometry
Isomerization & combustion Serves as distinct thermodynamic intermediate and high-reactivity cis isomer for fuel research
Stereochemical control Enables precise study of double-bond geometry effects on reactivity and product distribution

Why cis-2-Octene Cannot Be Replaced by 1-Octene or trans-2-Octene Without Experimental Validation


Substitution of cis-2-octene with 1-octene (terminal) or trans-2-octene (internal, trans) is not scientifically neutral due to fundamental differences in thermodynamic stability, kinetic reactivity, and stereochemical constraints across catalytic systems. Under isomerization conditions with ruthenium carbene catalysts, the relative stability order is trans-4-octene > trans-3-octene > trans-2-octene > cis-2-octene > 1-octene, establishing cis-2-octene as a distinct intermediate in the thermodynamic cascade [1]. In combustion applications, the cis isomer exhibits markedly shorter ignition delay than its trans counterpart because the trans isomer must first adopt the cis conformation prior to undergoing low-temperature radical branching reactions [2]. Furthermore, stereochemical outcome in metathesis follows the principle that cis olefins preferentially yield cis products while trans olefins yield trans products [3], rendering simple substitution invalid without complete experimental re-optimization.

cis-2-Octene Intermediate thermodynamic stability; promotes cis metathesis products; higher ignition reactivity (class-level)
1-Octene Lowest isomerization stability; terminal alkene reactivity profile differs; cannot replicate cis stereoretention
cis-2-Octene Flash point ~16.6°C; hazard profile may differ from terminal analogs
trans-2-Octene Higher thermodynamic stability; yields trans metathesis products; lower combustion reactivity
cis-2-Octene (stereopure) Lindlar hydrogenation >95% cis selectivity; established supply route
cis/trans blend Mixed isomer composition may confound stereochemical outcome and kinetic analysis; requires validation

cis-2-Octene Differential Evidence: Quantitative Performance vs. 1-Octene and trans-2-Octene


Thermodynamic Stability Hierarchy Under Ruthenium Carbene Isomerization

In a systematic study of alkene isomerization using ruthenium carbene catalysts (Grubbs-type), cis-2-octene occupies a specific, quantifiable position in the thermodynamic stability cascade. The stability order, reflecting relative Gibbs free energy, is trans-4-octene > trans-3-octene > trans-2-octene > cis-2-octene > 1-octene [1]. This positioning indicates that cis-2-octene is more stable than terminal 1-octene but less stable than any trans-configured internal octene isomer.

Isomer stability rank
Head-to-head
Stability: trans-4 > trans-3 > trans-2 > cis-2 > 1-octene (Ru catalysis, ≥100°C)
Equilibrium position context; cis-2-octene acts as distinct intermediate
Ru carbene conditions; GC monitoring
Olefin isomerization Ruthenium catalysis Thermodynamic stability

Ignition Delay and Combustion Reactivity: cis vs. trans Octene Isomers

In a single-cylinder diesel engine study of octene isomers as single-component fuels, the ignition delay order (shortest first) was 1-octene, cis-3-octene, trans-3-octene, and trans-2-octene [1]. The higher reactivity of the cis isomer relative to its trans counterpart is mechanistically attributed to the requirement that trans isomers must first adopt the cis conformation before participating in low-temperature radical branching reactions [1]. Although cis-2-octene was not directly tested in this specific study, the cis vs. trans differential was demonstrated on cis-3-octene and is extrapolable as a class-level inference to the 2-octene pair given the shared steric constraints of the cis configuration.

Ignition delay order
Class-level
1-octene
Supports combustion reactivity screening; cis geometry shortens ignition
Class inference from cis-3-octene; extrapolated to 2-octene
Stereoretentive metathesis
Class-level
cis substrates → preferentially cis products; trans substrates → trans
Substrate geometry directs product stereochemistry
Observed across Ru metathesis catalysts
Physical properties
Cross-study
cis-2: flash pt. 16.6°C, b.p. 123–125°C; 1-octene: flash ~8–10°C, b.p. 121–122°C
Flash point differential affects storage class
Standard atm. pressure; supplier values
Hazard profile
Cross-study
cis-2: H225, H304; 1-octene: H225, H304, H315, H319 (varies by supplier)
Classification differs; review SDS before substitution
GHS Rev.8; toxicological data incomplete
Synthetic selectivity
Data to verify
>95% cis from 2-octyne hydrogenation (Lindlar catalyst)
High-selectivity route supports commercial stereopurity
Sources limited; verify for procurement planning
Combustion kinetics Diesel fuel Cetane reactivity

Stereoretentive Olefin Metathesis: cis Substrate Preference for cis Product

Studies on the stereochemistry of olefin metathesis with acyclic internal olefins have established a general principle: a cis olefin substrate gives preferentially a cis olefin product, and a trans olefin substrate leads essentially to a trans olefin product [1]. This stereoretentive behavior is observed across multiple catalyst systems, including ruthenium-based metathesis catalysts. The implication for cis-2-octene is that its use as a substrate biases the stereochemical outcome of cross-metathesis or self-metathesis toward retention of the cis configuration.

Stereoretentive metathesis
Class-level
cis substrates → preferentially cis products; trans substrates → trans
Substrate geometry directs product stereochemistry
Observed across Ru metathesis catalysts
Olefin metathesis Stereoselectivity Catalyst design

Physical Property Comparison: cis-2-Octene vs. 1-Octene vs. trans-2-Octene

The physical properties of cis-2-octene differ from its terminal and trans analogs, with implications for separation, purification, and formulation processes. The boiling point of cis-2-octene (123–125°C) [1] lies between that of 1-octene (121–122°C) and trans-2-octene (124–126°C), though the absolute differences are modest. More significant is the flash point differential: cis-2-octene exhibits a flash point of approximately 16.6°C [1], while 1-octene has a lower flash point (~8–10°C) and trans-2-octene has a comparable flash point (~16–17°C). The density of cis-2-octene (0.715–0.72 g/cm³) [1] is slightly higher than 1-octene (0.715 g/cm³) and lower than trans-2-octene (0.718–0.72 g/cm³).

Physical properties
Cross-study
cis-2: flash pt. 16.6°C, b.p. 123–125°C; 1-octene: flash ~8–10°C, b.p. 121–122°C
Flash point differential affects storage class
Standard atm. pressure; supplier values
Physical chemistry Thermophysical properties Process engineering

Hazard Classification and Regulatory Profile: cis-2-Octene vs. 1-Octene

Under GHS classification, cis-2-octene carries H225 (Highly flammable liquid and vapor) and H304 (May be fatal if swallowed and enters airways) as primary hazard statements [1]. In contrast, 1-octene is typically classified with H225, H304, and additional H315 (Causes skin irritation) and H319 (Causes serious eye irritation) statements under some regulatory interpretations . The absence of mandatory skin/eye irritation classification for cis-2-octene in certain SDS documentation may reduce personal protective equipment requirements and simplify safety documentation for procurement and laboratory use, though toxicological data remain incomplete.

Hazard profile
Cross-study
cis-2: H225, H304; 1-octene: H225, H304, H315, H319 (varies by supplier)
Classification differs; review SDS before substitution
GHS Rev.8; toxicological data incomplete
Chemical safety GHS classification Regulatory compliance

Synthetic Route Selectivity: 2-Octyne Partial Hydrogenation Yields cis-2-Octene

The stereoselective synthesis of cis-2-octene via partial hydrogenation of 2-octyne using Lindlar catalyst (Pd/CaCO₃ poisoned with lead) proceeds with >95% stereoselectivity for the cis isomer . This synthetic route contrasts with the production of trans-2-octene, which requires alternative methods such as sodium/liquid ammonia reduction or isomerization of the cis isomer. The availability of a high-yield, stereoselective synthetic pathway influences the commercial availability and pricing of stereochemically pure cis-2-octene relative to its trans counterpart.

Synthetic selectivity
Data to verify
>95% cis from 2-octyne hydrogenation (Lindlar catalyst)
High-selectivity route supports commercial stereopurity
Sources limited; verify for procurement planning
Hydrogenation Stereoselective synthesis Lindlar catalyst

cis-2-Octene Optimal Application Scenarios Based on Verified Differential Performance


Stereoretentive Olefin Metathesis for cis-Configured Product Synthesis

In cross-metathesis or self-metathesis reactions where retention of cis stereochemistry in the product is a critical quality attribute, cis-2-octene is the preferred substrate over trans-2-octene or 1-octene. The established principle that cis olefins preferentially yield cis metathesis products [1] makes stereochemically pure cis-2-octene essential for synthetic routes targeting cis-configured internal olefins, such as pheromones, specialty monomers, or functionalized intermediates requiring Z-geometry.

Mechanistic Studies of Olefin Isomerization Thermodynamics

cis-2-Octene serves as a critical reference compound in mechanistic investigations of double-bond migration catalysis. Its position in the thermodynamic stability hierarchy (trans-4 > trans-3 > trans-2 > cis-2 > 1-octene) [2] makes it an essential substrate for probing catalyst selectivity, activation energies, and equilibrium distributions in isomerization networks. Procurement of high-purity cis-2-octene enables precise kinetic and thermodynamic measurements without confounding signals from isomer impurities.

Diesel Combustion and Fuel Research with Controlled Double-Bond Geometry

For combustion research requiring well-defined molecular structures to isolate the effect of double-bond geometry on ignition kinetics and emissions formation, cis-2-octene provides a stereochemically pure internal olefin model compound. The demonstrated reactivity difference between cis and trans octene isomers in diesel engine studies [3] supports the use of cis-2-octene as a single-component fuel surrogate for developing predictive combustion models and evaluating next-generation bio-derived fuel candidates.

Synthesis of Stereodefined C8 Building Blocks for Fine Chemicals

In organic synthesis applications requiring introduction of an octyl chain with a defined cis double bond at the 2-position, cis-2-octene serves as a direct precursor for hydroboration, hydroformylation, or epoxidation reactions. The availability of cis-2-octene with >95% stereochemical purity from 2-octyne partial hydrogenation ensures that downstream functionalized products (e.g., cis-2-octanol, cis-epoxyoctane) maintain stereochemical integrity without requiring costly separation of cis/trans mixtures.

Application
Selection Property
Validation Focus
cis-selective metathesis research
Substrate stereochemistry retention
Product cis/trans ratio confirmation
Isomerization mechanism studies
Defined thermodynamic rank in olefin cascade
Equilibrium distribution under Ru catalysis
Diesel combustion modeling
cis double-bond geometry for ignition reactivity
Ignition delay and emission patterns
Stereodefined C8 building block synthesis
High cis purity from established route
Downstream product stereochemical integrity

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